Furo[3,2-c]pyridine
Overview
Description
Furo[3,2-c]pyridine is a chemical compound with the molecular formula C7H5NO . It has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridine has been achieved through various methods. One approach involves starting with N-benzenesulfonylpiperidin-4-one in good yield . Another strategy involves the reaction of 1-substitued 4-hydroxy-6-methylpyridin-2 (1H)‐ones with various nitrostyrenes using triethylamine as a catalyst .Molecular Structure Analysis
The molecular structure of Furo[3,2-c]pyridine consists of a fused ring system containing a furan ring and a pyridine ring . The compound has a molecular weight of 119.12 g/mol .Chemical Reactions Analysis
Furo[3,2-c]pyridine has been involved in various chemical reactions. For instance, it has been used in the synthesis of new functionalized Furo[3,2-c]pyridin-4(5H)‐one derivatives . It has also been used in regioselective lithiations .Physical And Chemical Properties Analysis
Furo[3,2-c]pyridine has a density of 1.2±0.1 g/cm3, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 99.6±3.0 cm3 .Scientific Research Applications
1. Photodynamic Ablation of Gram-Positive Bacteria
- Application Summary : Furo[3,2-c]pyridine has been used to construct a photosensitizer named LIQ-TF, which is used for specific imaging and photodynamic ablation of Gram-positive bacteria .
- Methods of Application : An Rh-catalyzed tandem reaction was performed to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer .
- Results : LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency. It could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo .
2. Drug Design and Medicinal Chemistry
- Application Summary : Furo[3,2-c]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
- Methods of Application : The compounds are incorporated into other substances to improve their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .
- Results : Various bioactivities of fused pyridine derivatives have been categorized and summarized .
3. Anticancer and Anti-arthritic Drug Development
- Application Summary : Pyrrolo[3,2-c]pyridine derivatives, which are structurally similar to Furo[3,2-c]pyridine, show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
4. Solution-Processed Phosphorescent OLEDs
- Application Summary : A Furo[3,2-c]pyridine-based iridium complex has been designed and synthesized for efficient solution-processed phosphorescent OLEDs .
- Methods of Application : The complex was synthesized by introducing two methoxy groups at the 3-and 5-positions of a phenyl ring .
- Results : The corresponding solution-processed devices realize a maximum current efficiency of 17.2 cd/A (18.5 lm/W, 8.9%) as well as Commission Internationale de L’Eclairage (CIE) coordinates of (0.60, 0.39) .
5. Anti-Inflammatory and Antiplatelet Therapy
- Application Summary : Tetrahydrothieno [3,2-c]pyridine derivative, which is structurally similar to Furo[3,2-c]pyridine, is used in anti-inflammatory and antiplatelet therapy .
6. Cascade Reaction for Accessing Furo[3,4-c]pyridine-1,4-diones
- Application Summary : An unusual four-step cascade reaction has been developed for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .
- Methods of Application : The reaction was performed between acrylamides and 4-hydroxy-2-alkynoates .
- Results : This protocol features good functional group tolerance, obtainment of products by simple filtration, room temperature, and air compatibility .
Safety And Hazards
Furo[3,2-c]pyridine is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Furo[3,2-c]pyridine has shown great potential in various fields. For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Furthermore, new synthetic strategies have been developed to expand the scope of application of active intermediate nitrostyrenes .
properties
IUPAC Name |
furo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDMEHCIRPKRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481687 | |
Record name | Furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine | |
CAS RN |
271-92-1 | |
Record name | Furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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